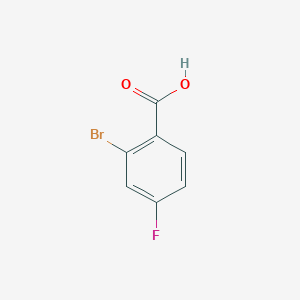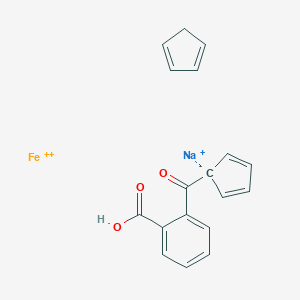
Ferroceron
Overview
Description
This compound is known for its stability and versatility, making it a valuable subject of study in scientific research.
Preparation Methods
The preparation of Ferroceron involves several steps:
Reaction of Phthalic Anhydride with Ethyl Alcohol: Phthalic anhydride is reacted with ethyl alcohol at its boiling temperature to form monoethyl o-phthalate.
Treatment with Thionyl Chloride: The monoethyl o-phthalate is then treated with thionyl chloride to produce monoethyl o-phthaloyl monochloride.
Acylation of Ferrocene: The resulting monoethyl o-phthaloyl monochloride is used to acylate ferrocene in the presence of a catalyst, typically aluminum chloride, in a methylene chloride medium with heating.
Saponification: The obtained ester is then saponified to yield O-Carboxybenzoylferrocene, which is subsequently converted to its sodium salt form.
Chemical Reactions Analysis
Ferroceron undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ferroceron has a wide range of applications in scientific research:
Electrochemistry: It is used in the study of electrochemical properties due to its stable redox behavior.
Catalysis: This compound serves as a catalyst in various chemical reactions, contributing to advancements in synthetic chemistry.
Material Science: It is utilized in the development of new materials with unique properties.
Medicine: Research has shown its potential antitumor activity, making it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ferroceron involves its interaction with specific molecular targets and pathways. It exerts its effects through:
Redox Reactions: The compound undergoes redox reactions, influencing various biochemical pathways.
Molecular Interactions: It interacts with cellular components, potentially leading to antitumor effects.
Comparison with Similar Compounds
Ferroceron can be compared with other similar compounds such as:
O-Hydroxybenzoylferrocene: This compound is prepared by the condensation of salicyloyl chloride with ferrocene and exhibits different chemical properties due to the presence of a hydroxyl group.
This compound: Another derivative of ferrocene, known for its use in treating iron deficiency.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
sodium;cyclopenta-1,3-diene;2-(cyclopenta-2,4-diene-1-carbonyl)benzoic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9O3.C5H6.Fe.Na/c14-12(9-5-1-2-6-9)10-7-3-4-8-11(10)13(15)16;1-2-4-5-3-1;;/h1-8H,(H,15,16);1-4H,5H2;;/q-1;;+2;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJKXAYBWDJZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FeNaO3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35502-75-1 | |
| Record name | Ferroceron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035502751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


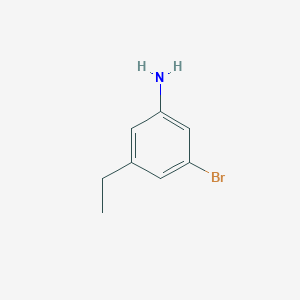
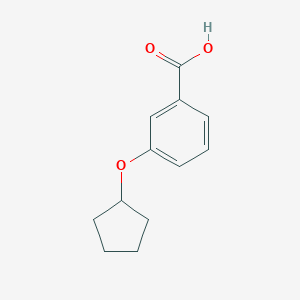
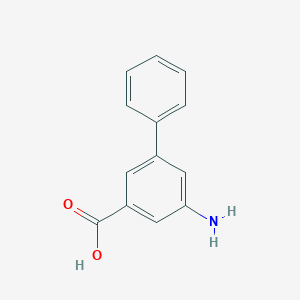
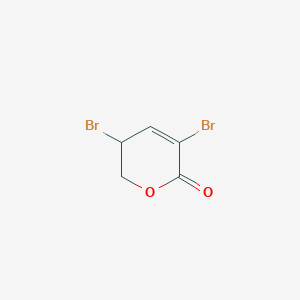
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
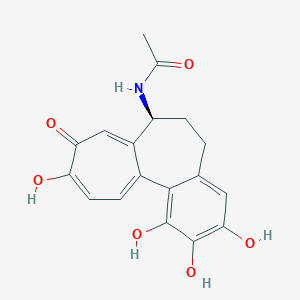
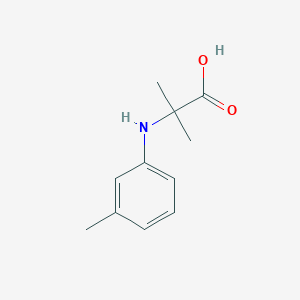
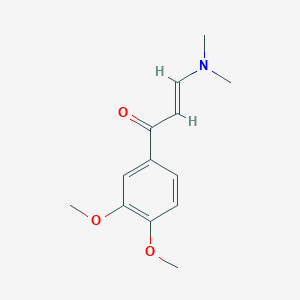
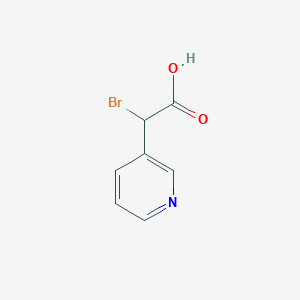
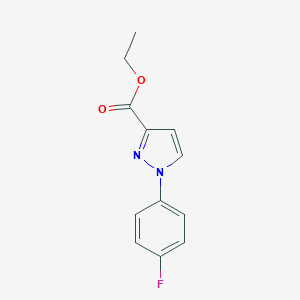
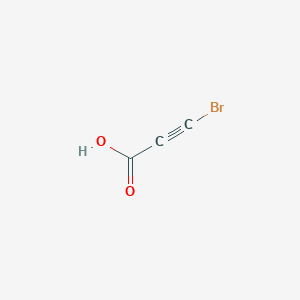

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
